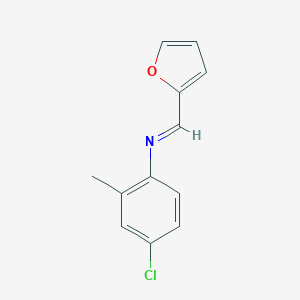
4-(quinoxalin-2-yl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(quinoxalin-2-yl)phenyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety esterified with a 4-quinoxalin-2-yl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid 4-quinoxalin-2-yl-phenyl ester typically involves the esterification of benzoic acid with a quinoxalin-2-yl-phenyl alcohol. One common method involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of benzoic acid 4-quinoxalin-2-yl-phenyl ester can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(quinoxalin-2-yl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and quinoxalin-2-yl-phenyl alcohols.
Reduction: Reduction reactions can convert the ester into alcohols and quinoxalin-2-yl-phenyl derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and quinoxalin-2-yl-phenyl alcohols.
Reduction: Alcohols and quinoxalin-2-yl-phenyl derivatives.
Substitution: Amines, thiols, and other substituted derivatives.
Scientific Research Applications
4-(quinoxalin-2-yl)phenyl benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid 4-quinoxalin-2-yl-phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and quinoxalin-2-yl-phenyl alcohol, which can then interact with various enzymes and receptors in the body. These interactions can modulate biological processes such as cell signaling, gene expression, and metabolic pathways .
Comparison with Similar Compounds
4-(quinoxalin-2-yl)phenyl benzoate can be compared with other similar compounds, such as:
4-Nitro-benzoic acid 4-quinoxalin-2-yl-phenyl ester: This compound has a nitro group instead of a hydrogen atom on the benzoic acid moiety, which can affect its reactivity and biological activity.
Benzoic acid, 4-(2-phenyl-1H-benzimidazol-1-yl)-, methyl ester: This compound has a benzimidazole ring instead of a quinoxaline ring, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C21H14N2O2 |
|---|---|
Molecular Weight |
326.3g/mol |
IUPAC Name |
(4-quinoxalin-2-ylphenyl) benzoate |
InChI |
InChI=1S/C21H14N2O2/c24-21(16-6-2-1-3-7-16)25-17-12-10-15(11-13-17)20-14-22-18-8-4-5-9-19(18)23-20/h1-14H |
InChI Key |
QYRXJSMRLPXPHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-5-[(3-{2-nitrophenyl}-2-propenylidene)amino]-1,3-benzoxazole](/img/structure/B390511.png)
![5-[(4-{2,4-Bisnitrophenoxy}benzylidene)amino]-2-(4-fluorophenyl)-1,3-benzoxazole](/img/structure/B390512.png)
![2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B390513.png)
![2-Bromo-4-[({4-nitrophenyl}sulfonyl)oxy]phenyl 4-nitrobenzenesulfonate](/img/structure/B390514.png)
![2-({[4-Hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-4,6-diiodophenol](/img/structure/B390515.png)
![2-(2,4-diethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B390517.png)
![(5Z)-5-[(4-nitrophenyl)methylidene]-2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B390518.png)

![2,4-Diiodo-6-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B390521.png)
![2,4-Dibromo-6-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B390523.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methylene}-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B390525.png)
![N-(4-{N-[(1-hydroxycyclohexyl)acetyl]ethanehydrazonoyl}phenyl)-3,5-bisnitrobenzamide](/img/structure/B390528.png)


